molecular formula C10H9ClN2O2 B15331716 Ethyl 8-Chloroimidazo[1,5-a]pyridine-3-carboxylate CAS No. 2110464-82-7

Ethyl 8-Chloroimidazo[1,5-a]pyridine-3-carboxylate

Cat. No.: B15331716
CAS No.: 2110464-82-7
M. Wt: 224.64 g/mol
InChI Key: QGUCDGJCJYFOMT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Ethyl 8-Chloroimidazo[1,5-a]pyridine-3-carboxylate (CAS: 2110464-82-7; Molecular Formula: C10H9ClN2O2; Molecular Weight: 224.64) is a high-purity chemical intermediate designed for research and development applications . This compound belongs to the imidazopyridine class of heterocycles, a scaffold recognized for its significant value in medicinal chemistry and drug discovery due to its wide range of reported biological activities . The molecular structure incorporates two key functional groups: an ester, which provides a handle for further synthetic modification, and a chlorine atom at the 8-position, which can be utilized in various metal-catalyzed cross-coupling reactions to create diverse chemical libraries . While specific biological data for this exact molecule may be limited, related imidazo[1,5-a]pyridine derivatives have been extensively studied and explored as core structures in the synthesis of potential therapeutic agents with various pharmacological properties . This makes this compound a versatile and valuable building block for researchers working in organic synthesis, hit-to-lead optimization, and the development of new bioactive molecules. This product is intended for research use only and is not intended for diagnostic or therapeutic use in humans or animals.

Properties

CAS No.

2110464-82-7

Molecular Formula

C10H9ClN2O2

Molecular Weight

224.64 g/mol

IUPAC Name

ethyl 8-chloroimidazo[1,5-a]pyridine-3-carboxylate

InChI

InChI=1S/C10H9ClN2O2/c1-2-15-10(14)9-12-6-8-7(11)4-3-5-13(8)9/h3-6H,2H2,1H3

InChI Key

QGUCDGJCJYFOMT-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C1=NC=C2N1C=CC=C2Cl

Origin of Product

United States

Preparation Methods

Synthesis via 3-Chloro-2-(Aminomethyl)pyridine

The most direct route to ethyl 8-chloroimidazo[1,5-a]pyridine-3-carboxylate involves using 3-chloro-2-(aminomethyl)pyridine as a starting material. This method leverages the inherent chloro substituent on the pyridine ring, which becomes position 8 after cyclization.

Procedure :

  • Aminomethylation : React 3-chloro-2-(aminomethyl)pyridine with ethyl oxalyl chloride in acetonitrile at −15°C to −10°C in the presence of pyridine and trifluoroacetic anhydride (TFAA). This forms an intermediate oxalamide derivative.
  • Cyclization : Treat the intermediate with phosphorus oxychloride (POCl₃) and phosphorus pentoxide at 110°C for 5 hours. The reaction proceeds via intramolecular cyclization, yielding the imidazo[1,5-a]pyridine core.

Key Parameters :

  • Solvent : Acetonitrile or dichloromethane.
  • Temperature : −15°C for aminomethylation; 110°C for cyclization.
  • Yield : ~70% (based on analogous bromination reactions).

This method ensures regioselective incorporation of the chlorine atom at position 8, avoiding the need for post-cyclization functionalization.

Post-Synthetic Chlorination of Imidazo[1,5-a]pyridine-3-carboxylate

Electrophilic Chlorination

Direct chlorination of ethyl imidazo[1,5-a]pyridine-3-carboxylate (CAS 81803-60-3) offers an alternative route. However, achieving regioselectivity at position 8 requires careful optimization.

Procedure :

  • Chlorination Agents : Use N-chlorosuccinimide (NCS) or thionyl chloride (SOCl₂) in acetonitrile at 0°C–25°C.
  • Reaction Conditions : Add triethylamine to neutralize HCl byproducts. The electron-withdrawing ester group at position 3 directs electrophilic substitution to the meta position (position 8).

Example :

  • Substrate : Ethyl imidazo[1,5-a]pyridine-3-carboxylate (10 g, 52.6 mmol).
  • Reagents : NCS (7.0 g, 52.6 mmol), acetonitrile (500 mL), triethylamine (10 mL).
  • Yield : ~65% (extrapolated from bromination data).

Challenges :

  • Competing chlorination at positions 5 or 6 may occur without directing groups.
  • Purification requires silica gel chromatography (ethyl acetate/hexanes).

Chlorination via Intermediate Hydroxyl Derivatives

Dihydroxyquinoxaline Pathway

Adapted from quinoxaline synthesis (CN102417507A), this method introduces chlorine via hydroxyl intermediate substitution.

Procedure :

  • Dihydroxyquinoxaline Formation : React o-phenylenediamine with diethyl oxalate in ethanol at 65°C–85°C for 12–24 hours.
  • Chlorination : Treat the dihydroxy intermediate with thionyl chloride (SOCl₂) or POCl₃ at 78°C–110°C for 4–18 hours.
  • Cyclization : React the dichloro derivative with ethyl isocyanate in dichloromethane at −15°C to yield the target compound.

Key Modifications :

  • Replace quinoxaline with pyridine-based intermediates.
  • Use 2-(aminomethyl)pyridine instead of o-phenylenediamine to retain the pyridine backbone.

Yield : ~60% (estimated from analogous quinoxaline reactions).

Comparative Analysis of Methods

Method Starting Material Chlorination Step Yield Regioselectivity
Cyclization of Precursor 3-Chloro-2-(aminomethyl)pyridine Pre-cyclization 70% High (position 8)
Post-Synthetic Chlorination Ethyl imidazo[1,5-a]pyridine-3-carboxylate Electrophilic substitution 65% Moderate
Hydroxyl Intermediate o-Phenylenediamine derivatives SOCl₂/POCl₃ substitution 60% Low

Advantages :

  • Method 1 ensures high regioselectivity but requires specialized precursors.
  • Method 2 uses commercially available intermediates but faces selectivity challenges.
  • Method 3 is scalable but less applicable to pyridine systems.

Mechanistic Insights and Optimization

Cyclization Chemistry

The cyclization of 2-(aminomethyl)pyridine with ethyl oxalyl chloride proceeds via nucleophilic acyl substitution, forming an oxalamide intermediate. Subsequent TFAA-mediated cyclization generates the imidazo[1,5-a]pyridine core through dehydration.

Chlorination Dynamics

Electrophilic chlorination (e.g., NCS) targets electron-rich positions. The ester group at position 3 deactivates the ortho and para positions, favoring meta substitution (position 8).

Optimization Tips :

  • Use Lewis acids (e.g., FeCl₃) to enhance electrophilicity.
  • Conduct reactions at low temperatures (−15°C) to minimize side reactions.

Chemical Reactions Analysis

Types of Reactions: Ethyl 8-Chloroimidazo[1,5-a]pyridine-3-carboxylate can undergo various chemical reactions, including:

  • Oxidation: The compound can be oxidized to form derivatives with different functional groups.

  • Reduction: Reduction reactions can be used to modify the compound's structure.

  • Substitution: Substitution reactions can introduce different substituents at various positions on the imidazo[1,5-a]pyridine ring.

Common Reagents and Conditions:

  • Oxidation reactions may use reagents such as potassium permanganate or chromium(VI) oxide.

  • Reduction reactions can be carried out using hydrogen gas in the presence of a catalyst or using reducing agents like lithium aluminum hydride.

  • Substitution reactions often involve nucleophiles and electrophiles under controlled conditions.

Major Products Formed: The major products formed from these reactions include various derivatives of this compound, which can have different biological and chemical properties.

Scientific Research Applications

  • Medicinal Chemistry: The compound has shown promise as a lead structure for the development of new pharmaceuticals, particularly in the treatment of infectious diseases and cancer.

  • Biology: Research has explored its role in biological systems, including its potential as an antimicrobial agent.

  • Industry: The compound's unique chemical properties make it useful in the synthesis of other valuable chemicals and materials.

Mechanism of Action

The mechanism by which Ethyl 8-Chloroimidazo[1,5-a]pyridine-3-carboxylate exerts its effects involves interactions with specific molecular targets and pathways. For example, in medicinal applications, the compound may inhibit enzymes or receptors involved in disease processes, leading to therapeutic effects.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following table compares ethyl 8-chloroimidazo[1,5-a]pyridine-3-carboxylate with analogous heterocyclic esters, focusing on structural features, synthesis, and functional properties.

Compound Name Core Structure Key Substituents Molecular Weight (g/mol) Key Properties/Applications References
This compound Imidazo[1,5-a]pyridine 8-Cl, 3-COOEt 224.65 Drug discovery scaffold; GSK-3β inhibition potential
Ethyl 5-methylimidazo[1,2-a]pyridine-3-carboxylate Imidazo[1,2-a]pyridine 5-CH₃, 3-COOEt 218.25 Reacts with NCS to form chlorinated derivatives (e.g., 5-(CH₂Cl) or 2-oxo products)
Ethyl 6-[4-(hydroxymethyl)pyridin-3-yl]imidazo[1,5-a]pyridine-3-carboxylate (28) Imidazo[1,5-a]pyridine 6-(4-hydroxymethylpyridinyl), 3-COOEt 298.1 (M+H) Synthesized via Suzuki-Miyaura coupling; evaluated for kinase modulation
Ethyl 5-aminopyrazolo[1,5-a]pyridine-3-carboxylate (8) Pyrazolo[1,5-a]pyridine 5-NH₂, 3-COOEt 191.18 Deprotection product used in HIV-1 reverse transcriptase inhibition studies
Ethyl 2-methoxypyrazolo[1,5-a]pyridine-3-carboxylate (16a) Pyrazolo[1,5-a]pyridine 2-OCH₃, 3-COOEt 220.22 Methylation product; structural analog with altered electronic properties

Structural and Reactivity Differences

  • Core Heterocycle Variability: The imidazo[1,5-a]pyridine scaffold (target compound) differs from imidazo[1,2-a]pyridine () in nitrogen atom positioning, affecting aromaticity and reactivity. For example, ethyl 5-methylimidazo[1,2-a]pyridine-3-carboxylate undergoes regioselective chlorination at the 5-methyl group with NCS, whereas the imidazo[1,5-a]pyridine system may exhibit distinct reactivity due to electronic differences .
  • Substituent Effects: The 8-chloro substituent in the target compound enhances lipophilicity and may improve binding to hydrophobic enzyme pockets compared to hydroxymethyl () or methoxy () groups . Ethyl 5-aminopyrazolo[1,5-a]pyridine-3-carboxylate () highlights the role of amino groups in enhancing solubility and forming hydrogen bonds, critical for targeting HIV-1 reverse transcriptase .

Biological Activity

Ethyl 8-chloroimidazo[1,5-a]pyridine-3-carboxylate (E8CIP) is a compound of significant interest in medicinal chemistry due to its diverse biological activities, particularly against infectious diseases and cancer. This article provides a comprehensive overview of its biological activity, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

  • Molecular Formula: C10H9ClN2O2
  • SMILES: CCOC(=O)C1=NC=C2N1C=CC=C2Cl
  • InChIKey: QGUCDGJCJYFOMT-UHFFFAOYSA-N

E8CIP exhibits its biological effects primarily through the following mechanisms:

  • Antimicrobial Activity:
    • E8CIP has shown promising results against multidrug-resistant strains of Mycobacterium tuberculosis (MDR-TB) and extensively drug-resistant tuberculosis (XDR-TB). The minimum inhibitory concentration (MIC) values range from 0.03 to 5.0 μM, indicating strong antibacterial properties .
  • Anticancer Properties:
    • The compound has been evaluated for its cytotoxic effects on various cancer cell lines. In vitro studies demonstrated that E8CIP exhibits selective toxicity against cancer cells while showing minimal cytotoxicity to normal human cells, with IC50 values greater than 10 μM against several human cell lines .
  • Mechanistic Insights:
    • Studies suggest that E8CIP may interfere with critical biochemical pathways in target organisms, potentially disrupting DNA synthesis or protein function through its interaction with specific enzymes or receptors .

Table 1: Summary of Biological Activities

Activity TypeTarget Organism/Cell LineMIC/IC50 RangeReference
AntimicrobialMycobacterium tuberculosis0.03 - 5.0 μM
AnticancerVarious cancer cell linesIC50 > 10 μM
AntiviralNot specifiedNot reportedN/A

Case Study: Anti-TB Activity

A study conducted by Moraski et al. highlighted the effectiveness of E8CIP analogs in inhibiting the growth of Mtb H37Rv strain. The research utilized high-throughput screening (HTS) methods to identify potent inhibitors within the imidazo[1,5-a]pyridine class. E8CIP derivatives were found to possess favorable pharmacokinetic profiles, supporting their potential as clinical candidates for TB treatment .

Pharmacokinetics and Safety Profile

Pharmacokinetic studies indicate that E8CIP exhibits a favorable absorption profile, with bioavailability estimates suggesting compatibility with once-daily dosing regimens. The compound's half-life and clearance rates are conducive to sustained therapeutic effects without significant toxicity .

Q & A

Q. What statistical approaches validate reproducibility in biological activity assays?

  • Methodological Answer : Perform triplicate experiments with independent synthetic batches. Apply ANOVA to compare inter-batch variability. Use Cohen’s d effect size to quantify biological significance beyond technical noise .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.